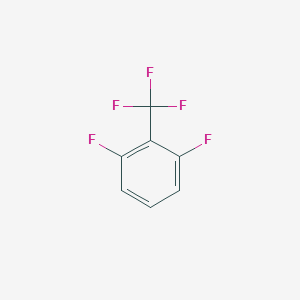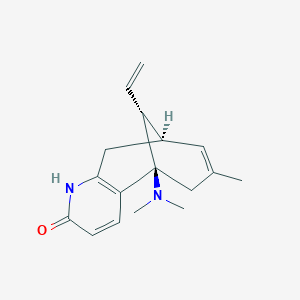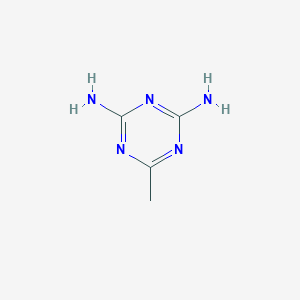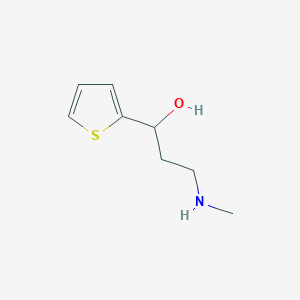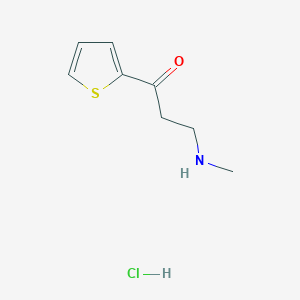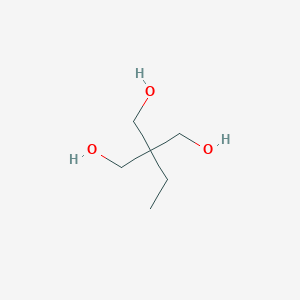
Trimethylolpropane
Vue d'ensemble
Description
Trimethylolpropane, also known as 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, is an organic compound with the molecular formula C6H14O3. It is a colorless to white solid with a faint odor and is classified as a triol due to its three hydroxyl functional groups. This compound is widely used as a building block in the polymer industry, particularly in the production of alkyd resins, polyurethanes, and various coatings .
Applications De Recherche Scientifique
Trimethylolpropane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various polymers, including alkyd resins and polyurethanes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical applications.
Industry: It is used in the production of high-gloss coatings, ion exchange resins, and flexible polyurethanes.
Mécanisme D'action
Target of Action
Trimethylolpropane (TMP) is an organic compound with three hydroxy functional groups . It is a widely used building block in the polymer industry . TMP is primarily targeted for the synthesis of esters, particularly this compound esters of oleic acid . These esters are used in various applications, including as biolubricants .
Mode of Action
The synthesis of TMP esters is performed by transesterification of methyl oleate and esterification of oleic acid . In this process, TMP interacts with oleic acid in the presence of a catalyst to form esters . The esterification reaction between 3-mercaptopropionic acid and TMP has also been reported .
Biochemical Pathways
The primary biochemical pathway involving TMP is the esterification process. TMP is synthesized via a two-step process, starting with the condensation of butanal with formaldehyde, followed by a Cannizzaro reaction . The esterification of TMP with oleic acid leads to the formation of this compound esters .
Result of Action
The esterification of TMP results in the formation of this compound esters. These esters have various applications. For instance, this compound esters of oleic acid have been used in the synthesis of biodegradable and environmentally acceptable biolubricants . The resulting esters are characterized by low pour points, high chemical resistance, thermal stability, and good viscosity-temperature properties .
Action Environment
The action of TMP is influenced by various environmental factors. For instance, the esterification process is affected by the molar ratio of the substrates, reaction temperature, time, and medium . Furthermore, the properties of TMP-based products, such as biolubricants, can be influenced by environmental conditions. For example, the oxidative stability, pour point, flash point, and viscosity index of a biolubricant based on nonaoleate this compound were found to be influenced by temperature .
Analyse Biochimique
Biochemical Properties
Trimethylolpropane plays a significant role in biochemical reactions. It is used as a precursor for the manufacture of this compound triesters (TMPTE) through a two-step transesterification process . These triesters are used as biodegradable lubricant base oil substitutes for mineral oils, significantly reducing environmental pollution .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a precursor in the synthesis of other compounds. For instance, in the manufacture of TMPTE, this compound undergoes a two-step transesterification process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound-based esters have shown good oxidative stability at 172°C, a pour point at -34°C, a flash point at 320°C, and a viscosity index at 237 . The tribology analysis showed good wear protection with a minimal decrease in the friction coefficient .
Metabolic Pathways
This compound is involved in the metabolic pathway of the transesterification process, where it is used as a precursor for the manufacture of TMPTE
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylolpropane is typically synthesized through a two-step process involving the condensation of butanal with formaldehyde, followed by a Cannizzaro reaction. The first step involves the aldol addition of butanal with formaldehyde to form 2,2-bis(hydroxymethyl)butanal. In the second step, this intermediate undergoes a Cannizzaro reaction with additional formaldehyde and a stoichiometric quantity of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar two-step process. The reaction conditions are optimized to maximize yield and efficiency. The process involves:
- Condensation of butanal with formaldehyde in the presence of an alkali metal hydroxide.
- Extraction of this compound from the reaction mixture using an alcohol solvent.
- Removal of alkali metal ions from the extract by contacting it with water.
- Distillation of the alkali metal ion-removed extract to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylolpropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of biolubricants and plasticizers.
Transesterification: this compound can undergo transesterification with methyl esters of fatty acids to produce this compound triesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts, such as sulfuric acid, are used.
Transesterification: Methyl esters of fatty acids and catalysts like sodium methylate are employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Esterification: this compound esters.
Transesterification: this compound triesters.
Comparaison Avec Des Composés Similaires
Trimethylolpropane is often compared with other polyhydric alcohols, such as:
Pentaerythritol: Similar to this compound, pentaerythritol is used in the production of alkyd resins and polyurethanes.
Neopentyl Glycol: This compound has two hydroxyl groups and is used in the production of polyesters and plasticizers.
Trimethylolethane: Similar to this compound, trimethylolethane has three hydroxyl groups and is used in the production of coatings and resins.
This compound’s unique combination of three hydroxyl groups and its ability to form stable esters make it a versatile compound in various industrial and scientific applications.
Propriétés
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCRDAZUWHFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Record name | trimethylolpropane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trimethylolpropane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
187041-27-6 | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187041-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2026448 | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline] | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylolpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
160 °C @ 5 MM HG | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000449 [mmHg] | |
| Record name | Trimethylolpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
WHITE POWDER OR PLATES, COLORLESS CRYSTALS | |
CAS No. |
77-99-6 | |
| Record name | Trimethylolpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Tris(hydroxymethyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylolpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLOLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090GDF4HBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethylolpropane?
A1: The molecular formula of this compound is C6H14O3, and its molecular weight is 134.17 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Infrared (IR) spectroscopy can identify the characteristic functional groups of this compound, specifically the hydroxyl (O–H) and C–H stretching vibrations. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both proton (1H) and carbon (13C), can provide detailed information about the compound's structure, including the chemical environment of different hydrogen and carbon atoms. []
Q3: How is this compound industrially produced?
A3: this compound is primarily produced through a two-step process involving the reaction of n-butyraldehyde with formaldehyde in the presence of a catalyst like NaOH or triethylamine. [, ] The first step involves an aldol condensation reaction, followed by a hydrogenation step to yield the final triol.
Q4: What are the major by-products of this compound production, and how can they be separated?
A4: Dithis compound is a significant by-product formed during TMP production. [, , ] Distillation techniques, often involving multiple stages and specific temperature and pressure conditions, are employed to separate dithis compound and obtain purified TMP streams. [, , ]
Q5: Can this compound-based esters be used with conventional lubricant additives?
A6: Yes, studies have shown that this compound trioleate (TMPTO), a specific type of TMP ester, exhibits good compatibility with various conventional lubricant additives designed for mineral oils, including zinc dialkyl dithiophosphates for extreme pressure and anti-wear properties. [, ]
Q6: How are this compound triesters (TMPTEs) synthesized, and what type of catalyst is commonly employed?
A7: TMPTEs are synthesized via the transesterification reaction of this compound (TMP) with fatty acid methyl esters (FAMEs). [] While sodium methoxide is commonly used as a homogeneous base catalyst for this reaction, heterogeneous catalysts like calcined Mg-Al hydrotalcites, especially those loaded with potassium fluoride (KF), have demonstrated superior performance in terms of TMPTE selectivity and FAME conversion. []
Q7: What are the primary applications of this compound and its derivatives?
A8: this compound is a versatile building block for various polymers. It is used in alkyd resins for coatings [], polyurethane dispersions for adhesives and coatings [], and polyester and polyether polyols for polyurethane foams. [, ] this compound triacrylate is a key component in radiation-curable coatings and inks. [, ] this compound esters are explored as potential biolubricant base stocks due to their biodegradability and renewable origin. [, , , , , , ]
Q8: What is known about the environmental impact of this compound phosphate (TMPP)?
A9: TMPP, a potential neurotoxin formed from the thermal decomposition of certain lubricants containing TMP and tricresyl phosphate, has raised concerns regarding its presence in the environment, particularly after shipboard fires. [] While its formation in such events has been confirmed, further research is needed to fully understand its environmental fate and potential long-term ecological effects. []
Q9: Are there any documented concerns regarding the toxicity of this compound triacrylate?
A10: Studies using the Salmonella typhimurium and mouse lymphoma L5178Y TK+/- assays indicated that this compound triacrylate exhibits weak mutagenicity in the presence of metabolic activation. [] This finding highlights the need for careful handling and use of this compound in industrial settings to minimize potential health risks.
Q10: What analytical techniques are used to determine the content of this compound oleic acid esters in synthetic lubricants?
A11: Infrared (IR) spectrometry is a suitable method for quantifying this compound oleic acid esters in lubricants. The ester carbonyl (C=O) stretching vibration, typically observed around 1741 cm-1, serves as the characteristic peak for analysis. [] Internal standards like 2,4-toluene diisocyanate can be used to improve the accuracy and precision of the measurements. []
Q11: How can gas chromatography-mass spectrometry (GC/MS) be used to analyze this compound phosphate (TMPP)?
A12: GC/MS is a powerful technique for identifying and quantifying TMPP in complex mixtures. Following extraction from the sample matrix, TMPP can be separated based on its volatility and detected by its unique mass fragmentation pattern. [] Methanol is often used as the extraction solvent for TMPP analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
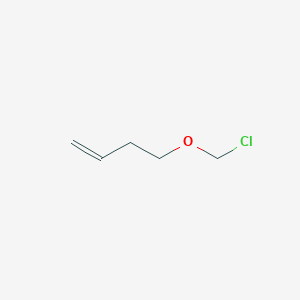
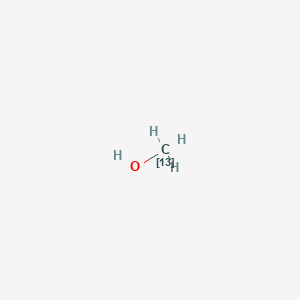

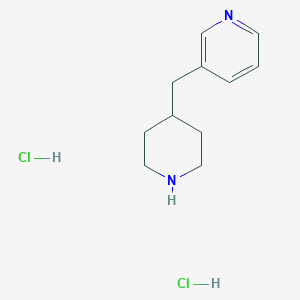
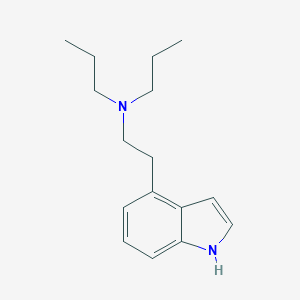
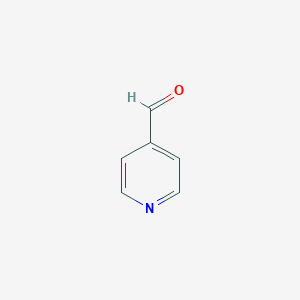
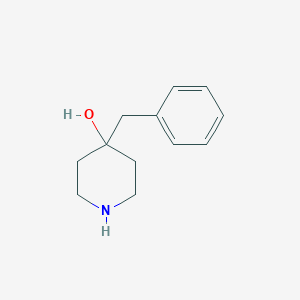

![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
